3-Chloro-5-nitrobenzaldehyde
Overview
Description
3-Chloro-5-nitrobenzaldehyde (CAS Number: 22233-54-1) is a research chemical . It has a molecular weight of 185.57 and is used in the facile synthesis of fluorescent thiazole coumarinyl compounds and their electrochemical, time-resolve fluorescence, and solvatochromic properties .
Synthesis Analysis
The synthesis of 3-Chloro-5-nitrobenzaldehyde involves a multi-step reaction with three steps . The details of the synthesis process are not fully available from the search results.Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitrobenzaldehyde is C7H4ClNO3 . The InChI code is 1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H .Chemical Reactions Analysis
3-Chloro-5-nitrobenzaldehyde is used in the facile synthesis of fluorescent thiazole coumarinyl compounds . The exact chemical reactions involving 3-Chloro-5-nitrobenzaldehyde are not fully detailed in the search results.Physical And Chemical Properties Analysis
3-Chloro-5-nitrobenzaldehyde has a boiling point of 281.4°C and a density of 1.5±0.1 g/cm3 . It appears as a yellow powder .Scientific Research Applications
Spectroscopy and Molecular Analysis
- Vibrational Spectroscopy : The Fourier-transform infrared (FT-IR) and Raman spectroscopic techniques have been used to study the molecular structure and vibrational characteristics of chloro-nitrobenzaldehyde derivatives. These studies provide insights into the molecule's stability, energy distribution, and chemical activity, as seen in the research on 4-chloro-3-nitrobenzaldehyde (Karunakaran & Balachandran, 2012).
Organic Synthesis
Synthesis of Heterocyclic Compounds : Chloro-nitrobenzaldehyde derivatives play a role in the synthesis of various heterocyclic compounds. For instance, 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, a complex organic compound, was synthesized using a condensation reaction involving o-nitrobenzaldehyde, a close relative of 3-Chloro-5-nitrobenzaldehyde (Klemm, Klopfenstein, & Nelson, 1982).
Synthesis of Antibacterial Agents : Some derivatives of chloro-nitrobenzaldehyde have been explored for their potential in synthesizing antibacterial agents. For example, a study on the synthesis of 10-methoxy-4.8-dinitro-6H-benzo [2,3-c]chromen-6-one involved the use of methoxy-5-nitrobenzaldehyde, showing the compound's utility in creating antibacterials (Havaldar, Bhise, & Burudkar, 2004).
Chemical Intermediates
Intermediate in Chemical Synthesis : Chloro-nitrobenzaldehydes are key intermediates in the synthesis of various chemicals. For instance, 3-Nitrobenzaldehyde, prepared from 3-nitrotoluene, is a crucial intermediate in several chemical processes (Lu Chun-xu, 2007).
Nitration Studies : These compounds are also used in studying nitration processes, as seen in research involving the nitration of benzaldehyde to produce 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, both important in the chemical industry (Russo et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGORBDLPVCCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482321 | |
Record name | 3-Chloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrobenzaldehyde | |
CAS RN |
22233-54-1 | |
Record name | 3-Chloro-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22233-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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